Product packaging for Di-p-Tolyl phosphate(Cat. No.:CAS No. 843-24-3)

Di-p-Tolyl phosphate

Cat. No.: B032852
CAS No.: 843-24-3
M. Wt: 278.24 g/mol
InChI Key: PLUDEAUQZKPAIN-UHFFFAOYSA-N
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Description

Di-p-tolyl-phosphate is a significant organophosphate compound primarily utilized in materials science and chemical research as a precursor and model compound. Its main research value lies in its application as a plasticizer and flame retardant intermediate. Researchers employ Di-p-tolyl-phosphate to study its effects on the flexibility, durability, and fire resistance of polymers such as PVC and other engineering plastics. The compound's mechanism of action is attributed to its ability to integrate into polymer matrices, where the phosphate moiety can interfere with the combustion process, while the bulky tolyl groups modify the physical properties of the material by reducing intermolecular forces between polymer chains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15O4P B032852 Di-p-Tolyl phosphate CAS No. 843-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDEAUQZKPAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233262
Record name Phosphoric acid bis(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843-24-3
Record name Phosphoric acid, bis(4-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid bis(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of Di P Tolyl Phosphate

Chemical Synthesis Pathways and Derivatization

The synthesis of phosphate (B84403) esters generally involves nucleophilic substitution at the phosphorus atom. While a direct, dedicated synthesis pathway for Di-p-tolyl-phosphate is not explicitly detailed in the provided search results, its formation as a metabolite of tri-p-tolyl phosphate (TPCP) provides insight into potential chemical pathways nih.govmetabolomicsworkbench.orgontosight.ai.

Mechanistic Investigations of Phosphate Ester Formation

The formation and hydrolysis of phosphate esters, including those with aryl substituents like tolyl groups, are complex processes extensively studied through mechanistic investigations. These reactions typically involve phosphoryl transfer, where a phosphoryl group is transferred from one molecule to another nih.gov.

Key mechanistic features and factors influencing phosphate ester formation and hydrolysis include:

Nucleophilic Attack on Phosphorus: Phosphate ester formation is generally accepted to occur via nucleophilic substitution on the phosphorus atom nih.gov. This involves an attacking nucleophile displacing a leaving group from the phosphorus center.

Catalysis: Metal ions are frequently involved in the catalysis of phosphate ester hydrolysis, particularly in biological systems. Various activation modes have been identified, including Lewis acid activation, nucleophile activation, base catalysis, and leaving group stabilization uni.lu. For instance, dizinc(II) sites in enzymes are a widespread structural motif in phosphoesterases, and their biomimetic models have provided significant insights into catalytic efficiency uni.lu.

Substituent Effects: The reactivity in phosphate esters is not only influenced by the entering and leaving groups but also strongly by the non-leaving ("spectator") substituents on the phosphoryl group fishersci.ca.

Detailed kinetic studies, including rate-pH profiles and kinetic isotope effects, are employed to elucidate these mechanistic features and quantify rate accelerations achieved by different activation modes uni.lu. Computational chemistry, particularly density functional theory (DFT) calculations, has increasingly contributed to understanding mechanistic pathways in detail uni.lu.

Controlled Synthesis of Di-p-tolyl-phosphate and Analogues

While specific controlled synthetic routes for Di-p-tolyl-phosphate are not detailed, the broader field of organophosphorus chemistry offers methodologies for preparing similar compounds and analogues. The diester, Di-p-tolyl-phosphate, is known to be a degradation product of tri-p-tolyl phosphate nih.govmetabolomicsworkbench.orgontosight.ai. This suggests that controlled hydrolysis or dearylation of tri-p-tolyl phosphate could potentially serve as a synthetic route.

For analogues, studies on phosphinothioates, phosphonothioates, and phosphorothioates demonstrate various synthetic approaches. For example, S-phenyl di-p-tolylphosphinothioate has been synthesized, indicating the feasibility of incorporating p-tolyl groups into different phosphorus-containing structures. The synthesis of chiral α-aminophosphonic acid-based inhibitors, which are analogues of phosphate esters, has been achieved through asymmetric phosphorylation, highlighting the potential for stereoselective synthesis in this class of compounds. Such methods often involve reacting an active compound with a base to form a salt, followed by reaction with an enantiomerically or diastereomerically enriched phosphorus-containing compound.

Reaction Kinetics and Degradation Chemistry

Di-p-tolyl-phosphate is primarily recognized as a degradation product of tri-p-tolyl phosphate (TPCP). The degradation of TPCP, leading to the formation of di-p-tolyl-phosphate, has been studied in various environmental contexts.

Degradation Pathways and Kinetics of Tri-p-tolyl Phosphate (TPCP) to Di-p-tolyl-phosphate:

Hydrolysis: TPCP is readily hydrolyzed in an alkaline medium to yield dicresyl phosphate (including di-p-tolyl-phosphate) and cresol. Conversely, it exhibits stability in neutral and acidic media at normal temperatures nih.gov.

Biodegradation: TPCP undergoes rapid biodegradation in the aquatic environment. For instance, in laboratory model sewage treatment systems, TPCP was degraded by 70-80% within 24 hours, with a half-life of 7.5 hours in sewage sludge nih.gov.

Abiotic Degradation: Abiotic degradation of TPCP is slower, with an estimated half-life of 96 days nih.gov.

Atmospheric Oxidation: The atmospheric degradation of gaseous TPCP initiated by hydroxyl (•OH) radicals has been investigated. The initial reactions are dominated by hydrogen abstraction and •OH addition, leading to the formation of TPCP-radical, TPCP-OH adducts, and aryl phosphodiesters. Hydrogen abstraction pathways are generally more favorable than •OH addition pathways. The calculated rate constant (kOH) for the reaction of TPCP with •OH at 25 °C is 1.9 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric lifetime of approximately 4.2 days, suggesting that gaseous TPCP can be atmospherically persistent.

The formation of di-p-cresyl phosphate (DpCP) as a major urinary metabolite of tri-p-cresyl phosphate in rats further underscores this degradation pathway in biological systems, occurring via dearylation nih.govontosight.ai.

Summary of Degradation Kinetics for Tri-p-tolyl Phosphate (TPCP)

Degradation PathwayConditionsHalf-LifeReference
BiodegradationSewage Sludge7.5 hours nih.gov
Abiotic Degradation-96 days nih.gov
Atmospheric Oxidation (with •OH)25 °C (gaseous)4.2 days

This data primarily pertains to the degradation of the triester, TPCP, which yields Di-p-tolyl-phosphate as a product. The kinetics of the diester's subsequent degradation would likely follow similar principles of hydrolysis and microbial activity.

Environmental Fate and Ecotoxicological Dynamics of Di P Tolyl Phosphate

Biodegradation and Biotransformation Processes

The biodegradation and biotransformation of Di-p-tolyl-phosphate (DpCP) are primarily understood through its formation as a metabolite from tri-p-cresyl phosphate (B84403) (TpCP) and the general degradation pathways of organophosphate esters (OPEs).

Microbial Degradation Pathways in Diverse Environmental Matrices

Tri-p-cresyl phosphate (TpCP), a precursor from which Di-p-tolyl-phosphate can be formed, undergoes microbial degradation in various environmental matrices. The typical degradation pathway for triaryl phosphates, including TpCP, involves hydrolysis, which can be microbially mediated. uni-freiburg.de Studies have shown that TpCP can be readily biodegraded in environments such as river water and sewage sludge. chem960.comifremer.fr

Microbial consortia have demonstrated the ability to efficiently degrade tricresyl phosphates (TCPs), a group that includes TpCP. researchgate.net The degradation process often relies on the cooperative action of various bacterial genera, such as Sphingobacterium, Variovorax, and Flavobacterium. researchgate.net The enzymatic hydrolysis of the P-O-aryl bonds is considered a significant step in the detoxification of organophosphorus compounds. drugbank.com This process can lead to the stepwise enzymatic hydrolysis of the parent compound to orthophosphate and phenolic moieties. For instance, p-cresol, a component of the tolyl group, can be further oxidized to p-hydroxybenzoic acid by species of Pseudomonas. chem960.com

Identification and Characterization of Biotic Metabolites

Di-p-cresyl phosphate (DpCP), which is chemically identical to Di-p-tolyl-phosphate, has been identified as a significant biotic metabolite of tri-p-cresyl phosphate (TpCP). uni-freiburg.deidrblab.net Biotransformation experiments conducted in fish have revealed the formation of DpCP from TpCP, along with other degradation products such as hydroxyl and glucuronic acid derivatives of DpCP. uni-freiburg.de Furthermore, DpCP has been detected in the urine samples of mice, indicating its formation through metabolic processes in organisms. uni-freiburg.de The primary metabolic pathways for such compounds often involve dearylation and hydroxylation. chem960.com

Kinetics of Biodegradation and Environmental Half-Life Determinations

While specific biodegradation kinetics for Di-p-tolyl-phosphate itself are not extensively detailed, information on related organophosphate diesters and their parent triesters provides context. Tri-p-cresyl phosphate (TpCP) exhibits relatively rapid biodegradation. In sewage sludge, TpCP has a reported half-life of 7.5 hours, with degradation rates reaching 70-80% within 24 hours. chem960.comifremer.fr In aquatic environments, such as lake and river water, and sediment bottoms, the half-life for TpCP has been observed to range from 2 to 5.3 days. ifremer.fr

For other diester organophosphates, such as diphenyl phosphate (DPHP), which is a principal degradant of triphenyl phosphate (TPHP), it is assumed to be readily biodegradable, given that its parent compound TPHP is readily biodegradable. The depuration half-life for cresyl diphenyl phosphate (CDPP), another aryl phosphate, in fish was found to be less than 4 days, indicating rapid elimination from aquatic organisms. uni-freiburg.de

Table 1: Biodegradation Half-Lives of Related Organophosphate Esters

Compound (Parent)Environmental MatrixHalf-LifeDegradation Rate (24h)Source
Tri-p-cresyl phosphate (TpCP)Sewage Sludge7.5 hours70-80% chem960.comifremer.fr
Tri-p-cresyl phosphate (TpCP)Lake/River Water & Sediment2 - 5.3 daysN/A ifremer.fr
Cresyl diphenyl phosphate (CDPP)Fish (Depuration)< 4 daysN/A uni-freiburg.de

Abiotic Environmental Transformation Mechanisms

Abiotic processes, such as hydrolysis and photolysis, play a role in the environmental transformation of organophosphate esters, including those structurally related to Di-p-tolyl-phosphate.

Hydrolytic Degradation Kinetics

Hydrolysis is a common abiotic degradation pathway for triaryl phosphates. uni-freiburg.de Tricresyl phosphate (TCP), which encompasses tri-p-cresyl phosphate (TpCP), is readily hydrolyzed in alkaline conditions to yield dicresyl phosphate (Di-p-tolyl-phosphate) and cresol. However, it demonstrates stability in neutral and acidic media at typical temperatures. chem960.com

While many tri-OPEs are generally stable to hydrolysis in hydrophilic environments with neutral pH, exhibiting estimated half-lives between 1.2 and 5.5 years, the diester products may show different kinetics. idrblab.net For instance, the hydrolysis rate of diphenyl phosphate (DPHP), a similar diester, is reported to be extremely slow under both acidic and alkaline conditions, with a half-life of 130 days at 100°C and pH 7.47. This suggests that once formed, diester phosphates like Di-p-tolyl-phosphate may exhibit greater hydrolytic stability compared to their triester precursors.

Photolytic and Atmospheric Oxidation Pathways

Photolytic degradation contributes to the transformation of organophosphate triesters, often leading to the formation of diester products. Di-p-cresyl phosphate (DpCP), equivalent to Di-p-tolyl-phosphate, has been identified as a photodegradation product of tri-p-cresyl phosphate (TpCP). idrblab.net This photolytic transformation of TpCP can be promoted in the presence of specific environmental factors, such as ferric ions (Fe3+) and nitrite (B80452) ions (NO2-), under simulated sunlight conditions.

In the atmosphere, organophosphate esters (OPEs) can undergo photochemical oxidation, primarily initiated by reactions with hydroxyl radicals (•OH), leading to the generation of diester or hydroxylated derivatives. For gaseous tri-p-cresyl phosphate (TpCP), the reaction with hydroxyl radicals leads to the formation of TpCP-radicals, TpCP-OH adducts, and aryl phosphodiesters. Hydrogen abstraction pathways are generally more favorable than hydroxyl addition. The calculated rate constant for the reaction of TpCP with •OH at 298 K is 1.9 × 10^-12 cm3 molecule^-1 s^-1, resulting in an estimated atmospheric lifetime of 4.2 days for the gaseous parent compound. This indicates that atmospheric oxidation is a relevant pathway for the transformation of parent triesters, which can subsequently lead to the formation of diesters like Di-p-tolyl-phosphate.

Table 2: Atmospheric Oxidation Kinetics of Tri-p-cresyl phosphate (TpCP)

ParameterValueSource
Rate Constant with •OH (kOH)1.9 × 10^-12 cm3 molecule^-1 s^-1
Atmospheric Lifetime4.2 days

Environmental Distribution and Partitioning Behavior

The environmental distribution and partitioning behavior of Di-p-tolyl-phosphate are critical for understanding its fate in aquatic and terrestrial systems. While specific data for Di-p-tolyl-phosphate (DpCP) can be limited, insights can be drawn from the broader class of aryl phosphates and their known physicochemical properties.

Sorption Characteristics in Aquatic and Terrestrial Systems

Di-p-tolyl-phosphate, as a di-aryl phosphate, is expected to exhibit sorption characteristics similar to other related aryl phosphates. Compounds within the cresyl phosphate group, which include tri-aryl phosphates, are generally characterized by their lipophilicity, with octanol-water partition coefficients (log KOW) ranging from 4.51 to 5.63 industrialchemicals.gov.au. This lipophilicity is coupled with high soil adsorption coefficients (log KOC values of 4.31–5.08) industrialchemicals.gov.au. These properties collectively suggest that such compounds are largely immobile in various soil types and tend to preferentially adsorb to environmental phases with high organic carbon content, including sediment and soil industrialchemicals.gov.au.

In aquatic environments, these chemicals are anticipated to partition significantly into sediments industrialchemicals.gov.au. Furthermore, when released into wastewater streams, they tend to partition preferentially to the sludge and solid fractions during sewage treatment processes, leading to only a relatively minor proportion being released in the effluent industrialchemicals.gov.au. Potential pathways for release to the soil compartment include the application of sewage treatment plant biosolids residues to land or through the operation of hydraulic machinery industrialchemicals.gov.au. Fugacity calculations (Level III approach) for related cresyl phosphates, assuming equal release to water, soil, and air, predict that these substances predominantly remain in soil (46.4–76.3%), with lesser amounts partitioning to sediment (11.8–49.4%) and water (4.2–11.6%) industrialchemicals.gov.au.

Table 1: Predicted Environmental Partitioning of Related Cresyl Phosphates

Environmental CompartmentPredicted Partitioning (% by Mass) industrialchemicals.gov.au
Soil46.4–76.3
Sediment11.8–49.4
Water4.2–11.6
Air0.06–0.32

Volatilization and Atmospheric Transport Considerations

Ecological Impacts and Ecotoxicological Assessments

The ecological impacts and ecotoxicological assessments of Di-p-tolyl-phosphate are areas that require further dedicated research. While comprehensive data specifically for Di-p-tolyl-phosphate are limited, insights can be derived from studies on related organophosphate esters and their degradation products.

Effects on Non-Target Organisms in Aquatic Environments

The environmental impact of Di-p-tolyl-phosphate has not been fully investigated lgcstandards.com. However, Di-p-tolyl-phosphate (DpCP) has been identified as one of six degradation products in biotransformation experiments involving tri(para-cresyl) phosphate (TpCP) in fish industrialchemicals.gov.au. This indicates its formation and presence within aquatic biological systems.

The broader group of cresyl phosphates is recognized for its toxicity to aquatic organisms industrialchemicals.gov.au. An environmental evaluation highlighted potential concerns due to their high ecotoxicity and their capacity to affect the endocrine system of aquatic organisms industrialchemicals.gov.au. Tricresyl phosphate (TCP), a related compound, is considered to pose a moderate to high level of toxicity to aquatic organisms, with observed acute and chronic effects at concentrations ranging from approximately 0.001 to 1 mg/L canada.ca.

Studies on freshwater algae exposed to tri-o-cresyl phosphate (TOCP), an isomer of tricresyl phosphate, showed a 50% reduction in primary productivity at concentrations between 1.5 and 4.2 ng/litre, depending on the species, with meta and para isomers demonstrating lower toxicity who.int. Acute toxicity data for TCP on aquatic invertebrates include a 48-hour median lethal concentration (LC50) of 5.6 ng/litre for Daphnia and a 24-hour LC50 of 400 ng/litre for nematodes who.int. A 2-week No Observed Effect Level (NOEL) for Daphnia, considering mortality, growth, and reproduction, was established at 0.1 mg/litre who.int. For fish species, 96-hour LC50 values for TCP ranged from 4.0 to 8700 mg/litre who.int.

Table 2: Ecotoxicity Data for Related Tricresyl Phosphate (TCP) in Aquatic Environments

Organism TypeEndpointConcentration Range / Value who.int, canada.ca
Freshwater Algae50% Growth Inhibition (TOCP)1.5–4.2 ng/L
Daphnia48-h LC505.6 ng/L
Nematodes24-h LC50400 ng/L
Daphnia2-week NOEL (mortality, growth, repro)0.1 mg/L
Fish (three species)96-h LC504.0–8700 mg/L

Bioaccumulation and Trophic Transfer Research

Specific bioaccumulation data for Di-p-tolyl-phosphate are currently unavailable lgcstandards.com. However, Di(para-cresyl) phosphate (DpCP) has been detected in urine samples from mice, suggesting its uptake and metabolism within biological systems industrialchemicals.gov.au.

Generally, the broader group of cresyl phosphates exhibits a low potential for bioaccumulation industrialchemicals.gov.au. Tricresyl phosphate (TCP) is considered to have low to moderate bioconcentration and bioaccumulation potentials, and it is rapidly metabolized in fish canada.ca. Despite this, some organophosphate flame retardants (OPFRs) with high octanol-water partition coefficients (log KOW > 5), such as 2-ethylhexyl diphenyl phosphate (EHDP) and TCP, have demonstrated the potential to biomagnify within the aquatic food chain aaqr.org.

Research on various OPFRs has shown trophic magnification factors (TMFs) ranging from 1.06 to 2.52, indicating their potential for biomagnification in marine food webs acs.org. A positive correlation has been observed between TMFs and lipophilicity (log KOW), while a negative correlation exists with the biotransformation rate nih.gov, researchgate.net. This suggests that OPFRs with higher lipophilicity and slower metabolic degradation rates are more prone to biomagnification through trophic levels nih.gov, researchgate.net.

Table 3: Trophic Magnification Potential of Organophosphate Flame Retardants (OPFRs)

PropertyCorrelation with Trophic Magnification Factor (TMF) nih.gov, researchgate.net
Lipophilicity (log KOW)Positive correlation
Biotransformation RateNegative correlation

Toxicological Profiles and Biochemical Interactions of Di P Tolyl Phosphate

Mammalian Metabolism and Toxicokinetics

The metabolic fate and movement of Di-p-tolyl-phosphate and its parent compound, tri-p-cresyl phosphate (B84403) (TPCP), within mammalian systems have been investigated to elucidate their toxicokinetic properties.

Absorption, Distribution, and Excretion Studies

Studies in rats have demonstrated that tri-p-cresyl phosphate (TPCP), the precursor to Di-p-tolyl-phosphate, undergoes extensive absorption from the gastrointestinal tract following oral administration. mst.dk Despite this, incomplete absorption of TPCP in the intestine of rats has also been observed, with a substantial portion of the administered radioactivity being recovered in the faeces as unchanged TPCP. mst.dk

Once absorbed, TPCP and its metabolites are distributed throughout the body. After oral administration of 89.6 mg/kg TPCP in rats, relatively high concentrations of radioactivity were found in adipose tissue, liver, and kidney. healthcouncil.nlnih.gov Intermediate levels were detected in blood, thymus, spleen, testes, and lungs, while the brain, muscle, and heart exhibited the lowest concentrations. healthcouncil.nl These concentrations generally decreased over time, with a reduction to one-fourth of the 24-hour levels by 72 hours and one-tenth by 168 hours. healthcouncil.nl

Excretion of TPCP and its metabolites occurs primarily via urine and faeces, with smaller amounts eliminated through expired air. healthcouncil.nlnih.gov The excretion profile of TPCP in rats is dose-dependent. For instance, at a lower oral dose of 7.8 mg/kg, approximately 41% of the administered radioactivity was excreted in urine and 44% in faeces within 7 days. nih.gov Additionally, 18% of the radioactivity was exhaled as carbon dioxide (CO2) within 3 days. nih.gov At a higher dose of 89.6 mg/kg, the major route of excretion shifted, with 12% appearing in urine and 77% in faeces over 7 days, and 6% in expired air over 3 days. nih.gov Biliary excretion also plays a role, accounting for 28% of a 7.8 mg/kg dose within 24 hours in rats. nih.gov

Table 1: Excretion Profile of Tri-p-cresyl Phosphate (TPCP) in Rats

Dose (mg/kg)Route of AdministrationExcretion RoutePercentage ExcretedTimeframeCitation
7.8OralUrine41%7 days nih.gov
7.8OralFaeces44%7 days nih.gov
7.8OralExpired Air (CO2)18%3 days nih.gov
89.6OralUrine12%7 days nih.gov
89.6OralFaeces77%7 days nih.gov
89.6OralExpired Air (CO2)6%3 days nih.gov
7.8OralBile28%24 hours nih.gov

Enzymatic Biotransformation and Metabolite Identification in Vivo

Di-p-tolyl-phosphate (DCP) is identified as a major metabolite of tri-p-cresyl phosphate (TPCP) in rats, detected in both urine and bile. healthcouncil.nlnih.govnih.gov The metabolism of TPCP involves a series of enzymatic transformations, primarily oxidation and dearylation. healthcouncil.nlnih.gov

A proposed metabolic pathway for TPCP suggests that after absorption, it is oxidized in the liver to form di-p-cresyl p-carboxyphenyl phosphate (1coTPCP) and p-cresyl di-p-carboxyphenyl phosphate (2coTPCP). healthcouncil.nlnih.gov These oxidized triesters are then excreted into the bile, where they undergo de-esterification in the intestine. healthcouncil.nlnih.gov Intestinal microflora are thought to play a role in further degrading p-hydroxybenzoic acid, a subsequent metabolite, into CO2. healthcouncil.nlnih.gov

Key metabolites identified in the urine of rats exposed to TPCP include p-hydroxybenzoic acid, Di-p-cresyl phosphate (DCP), and p-cresyl p-carboxyphenyl phosphate (1coDCP). nih.gov The biliary metabolites are similar, encompassing DCP, 1coDCP, and the oxidized triesters 1coTPCP and 2coTPCP. nih.gov Fecal metabolites largely mirror those found in bile. nih.gov

Cytochrome P450 (CYP) enzymes are recognized for their significant role in the metabolism of organophosphate flame retardants (OPFRs), leading to the formation of hydroxylated and/or hydrolytic products. researchgate.net This general enzymatic activity is relevant to the biotransformation of TPCP and the subsequent formation of Di-p-tolyl-phosphate.

Table 2: Major Metabolites of Tri-p-cresyl Phosphate (TPCP) in Rats

Metabolite NameExcretion RouteCitation
Di-p-cresyl phosphate (DCP)Urine, Bile nih.gov
p-hydroxybenzoic acidUrine nih.gov
p-cresyl p-carboxyphenyl phosphate (1coDCP)Urine, Bile nih.gov
Di-p-cresyl p-carboxyphenyl phosphate (1coTPCP)Bile nih.gov
p-cresyl di-p-carboxyphenyl phosphate (2coTPCP)Bile nih.gov

Research on Deuterated Analogues in Metabolic Tracing

Deuterated analogues are valuable tools in metabolic tracing studies, particularly for elucidating the metabolic pathways of small molecule drugs and environmental contaminants. acs.org Di-p-tolyl-phosphate-d14, a stable isotope-labeled form of Di-p-tolyl-phosphate, has been used in research as a labeled metabolite of tri-p-cresyl phosphate. cymitquimica.comlgcstandards.com

The incorporation of deuterium (B1214612) can influence pharmacokinetic properties by enhancing metabolic stability, which may allow for lower doses in certain applications. acs.org For example, studies with deuterated choline (B1196258) analogues have demonstrated increased stability against in vivo oxidation during metabolism. rsc.orgnih.gov This principle supports the utility of deuterated Di-p-tolyl-phosphate in precisely tracking its metabolic fate and understanding its biotransformation kinetics without altering its fundamental chemical properties.

Molecular and Cellular Mechanisms of Toxicity

The toxicological profile of Di-p-tolyl-phosphate is intrinsically linked to its chemical structure and its relationship with the broader class of organophosphate esters.

Interactions with Enzyme Systems and Receptor Binding (e.g., PPARγ)

Di-p-tolyl-phosphate is a metabolite of tri-p-cresyl phosphate (TPCP), an organophosphate flame retardant and plasticizer. cymitquimica.comcymitquimica.com Organophosphates are known to interact with various enzyme systems, notably as esterase inhibitors. unh.edu A critical biochemical lesion associated with organophosphorus-induced delayed neuropathy (OPIDN) is the inhibition of neurotoxic esterase (NTE) below a certain threshold. unh.edu

However, it is important to distinguish between isomers of tricresyl phosphates. Tri-p-cresyl phosphate (TPCP), the parent compound of Di-p-tolyl-phosphate, is generally not considered neurotoxic and has not been shown to induce OPIDN. nih.govunh.edu This contrasts with tri-o-cresyl phosphate (TOCP), which is a potent inducer of delayed neurotoxicity due to the presence of ortho-methyl groups. nih.govunh.edu Therefore, Di-p-tolyl-phosphate, derived from the para-isomer, is not expected to directly engage in the neurotoxic mechanisms associated with ortho-substituted organophosphates.

Beyond esterase inhibition, some organophosphate esters have been shown to interact with nuclear receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that, upon ligand binding, undergoes conformational changes, dissociates from co-repressors, and recruits co-activators, leading to the upregulation of target gene transcription. nih.gov While direct interactions of Di-p-tolyl-phosphate with PPARγ have not been specifically detailed in the provided search results, related organophosphate compounds like triphenyl phosphate (TPP) and cresyl diphenyl phosphate (CDP) have been demonstrated to bind to the PPARγ ligand-binding domain (LBD) and enhance PPARγ-mediated transcriptional activity. nih.govacs.org This suggests a potential for other aryl phosphates, including metabolites like Di-p-tolyl-phosphate, to interact with similar receptor systems, influencing pathways such as adipogenesis. nih.govacs.org

Investigating Neurotoxicological Effects and Associated Biochemical Pathways

The neurotoxicological effects of organophosphate compounds are highly dependent on their isomeric structure, particularly the presence of ortho-cresyl groups. unh.eduindustrialchemicals.gov.au As previously noted, tri-p-cresyl phosphate (TPCP), the precursor of Di-p-tolyl-phosphate, is not associated with organophosphorus-induced delayed neuropathy (OPIDN). nih.govunh.edu The neurotoxic metabolites, such as saligenin cyclic o-tolyl phosphate, are formed from ortho-isomers like tri-o-cresyl phosphate (TOCP), where an ortho-methyl group is present and undergoes a critical hydroxylation and cyclization step. mst.dkunh.eduwho.int Since Di-p-tolyl-phosphate (and its parent TPCP) are para-substituted, they lack the structural features necessary to form these specific neurotoxic metabolites.

Research on other cresyl phosphate compounds, such as cresyl diphenyl phosphate, indicates that neurotoxicity is largely dependent on the proportion of ortho-isomers. industrialchemicals.gov.au Studies with cresyl diphenyl phosphate low in ortho-isomers showed limited evidence of neurotoxicity, reinforcing the importance of the ortho-position for this effect. industrialchemicals.gov.au Di-p-cresyl phosphate (DpCP) is recognized as a metabolite of certain tricresyl phosphate isomers (o,m,m-TCP and o,p,p-TCP) and can serve as a biomarker of exposure to these compounds. uzh.chresearchgate.net However, its presence does not inherently signify neurotoxic potential in the absence of ortho-cresyl moieties. The biochemical pathways leading to neurotoxicity in organophosphates are primarily linked to the inhibition of neurotoxic esterase by specific ortho-substituted metabolites, a mechanism not attributed to Di-p-tolyl-phosphate or its para-substituted parent. unh.edu

Studies on Reproductive and Developmental Toxicities

Research indicates potential associations between Di-p-tolyl-phosphate (referred to as di-p-cresyl phosphate, DpCP, in some studies) and reproductive and developmental outcomes. In a human birth cohort study, a doubling of second-trimester concentrations of di-o-cresyl phosphate and di-p-cresyl phosphate (DoCP & DpCP) was associated with a 7.82% increase in neonatal thyroid-stimulating hormone (TSH) levels, although this association had a p-value of 0.07, suggesting a trend rather than a statistically significant finding at conventional thresholds. uantwerpen.be

Studies involving technical-grade diphenyl cresyl phosphate, which may contain Di-p-tolyl-phosphate, have explored its effects on reproduction. Oral administration of this mixture to rats at 300 mg/kg body weight for approximately six weeks led to reduced fertility and nidation rates. These effects were attributed to the inhibition of spermatogenesis in male parental animals at this systemically toxic dose. However, in the same studies, no substance-related changes were observed in the reproductive toxicity parameters of the offspring, and no malformations were noted in an embryotoxicity/teratogenicity study, even at doses up to 900 mg/kg body weight of o-cresyl isomer-free technical diphenyl cresyl phosphate. bgrci.de

Exploration of Adipogenic and Endocrine Disrupting Potentials

Di-p-tolyl-phosphate has been implicated in endocrine disruption, particularly concerning thyroid hormone regulation and lipid metabolism. As mentioned, an association between increased second-trimester levels of di-o-cresyl phosphate and di-p-cresyl phosphate and elevated neonatal TSH levels has been observed. uantwerpen.be Furthermore, di-o-cresyl phosphate and di-p-cresyl phosphate have shown a negative association with high-density lipoprotein cholesterol (HDL-C), suggesting a potential disruption of lipid homeostasis. researchgate.net

Analysis of Oxidative Stress and Cellular Integrity Impacts

Specific detailed research findings focusing solely on the impact of Di-p-tolyl-phosphate on oxidative stress and cellular integrity are not extensively documented in the available literature. Studies on oxidative stress and cellular integrity impacts within the broader class of organophosphate flame retardants (OPFRs) often focus on other compounds such as tri-o-cresyl phosphate (TOCP), triphenyl phosphate (TPhP), and tris(1,3-dichloro-2-propyl) phosphate (TDCPP), which have been shown to induce oxidative stress, mitochondrial dysfunction, and affect cell viability in various cell lines.

Immunological Responses and Systemic Inflammatory Pathways

Direct and specific studies examining the immunological responses and systemic inflammatory pathways induced solely by Di-p-tolyl-phosphate are not prominently featured in the current scientific literature. Research into the immunotoxicity of organophosphate compounds often pertains to other members of the class, such as tricresyl phosphate (TCP), which has been reported to suppress humoral and cell-mediated immune responses in rats. nih.gov

Structure-Activity Relationships in Aryl Phosphate Toxicodynamics

The toxicological outcomes of aryl phosphates are significantly influenced by their molecular structure, particularly the position and nature of substituents on the aryl rings.

Comparative Toxicological Assessments with Related Compounds

Comparative studies with other diaryl and triaryl phosphates highlight the diverse toxicological potentials within this class of compounds:

Diphenyl Phosphate (DPHP) : As a primary diester metabolite of triphenyl phosphate (TPHP), DPHP has been investigated for its developmental toxicity. Studies in zebrafish models have shown that DPHP can impact cardiac development, although its potency in inducing these effects was significantly less than that of its parent compound, TPHP. researchgate.netacs.org

Cresyl Diphenyl Phosphate (CDP) : This compound, another organophosphate ester, has demonstrated adipogenic effects. Research indicates that CDP binds to and activates peroxisome proliferator-activated receptor gamma (PPARγ) with higher potency than TPHP. In both in vitro (3T3-L1 cells) and in vivo (mice) models, CDP enhanced PPARγ-mediated adipogenesis, leading to increased white adipose tissue weight gain. acs.orgnih.gov

Di-p-cresyl phosphate (DpCP) and related diesters : In the context of lipid metabolism, DpCP and di-o-cresyl phosphate (DoCP) have shown a negative association with high-density lipoprotein cholesterol (HDL-C). Similar associations have been observed for other dialkyl/diaryl phosphates like diphenyl phosphate (DPHP), bis(1,3-dichloro-2-propyl) phosphate (BDCPP), and bis(2-chloroethyl) phosphate (BCEP), indicating a broader class effect on lipid homeostasis. researchgate.netfrontiersin.org

These comparative assessments underscore that while Di-p-tolyl-phosphate shares structural similarities with other aryl phosphates, its specific toxicological profile, particularly concerning neurotoxicity, is distinct from ortho-substituted isomers, and its effects on endocrine and metabolic systems warrant further investigation.

Advanced Analytical Methodologies for Di P Tolyl Phosphate Research

Chromatographic and Spectrometric Quantification Techniques

High-performance chromatographic separation combined with sensitive mass spectrometric detection forms the cornerstone of modern analytical methods for Di-p-tolyl-phosphate. These techniques allow for the precise quantification of trace levels of the compound in both environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of Di-p-tolyl-phosphate, particularly in biological samples like urine. Due to the low volatility of DpTP, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. This approach offers high selectivity and sensitivity.

Research has demonstrated the successful application of GC-MS/MS for the determination of various dicresyl phosphate (B84403) isomers, including DpTP, in human urine. One established method involves solid-phase extraction (SPE) of the analyte from the urine matrix, followed by derivatization. This procedure can achieve a limit of detection (LOD) as low as 0.5 µg/L, enabling the quantification of DpTP at exposure-relevant concentrations. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions, which minimizes the potential for matrix interference and ensures accurate identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of Di-p-tolyl-phosphate and other organophosphate ester metabolites. It generally does not require derivatization, thereby simplifying sample preparation and reducing the potential for analytical variability. This method is applicable to a wide range of sample types, from biological fluids to environmental waters.

The free phosphate group in DpTP imparts strong polarity and acidity, which can make chromatographic retention on traditional reversed-phase (e.g., C18) columns challenging. To overcome this, analytical strategies include:

Ion-Pair Chromatography: The addition of an ion-pair reagent, such as tri-n-butylamine, to the mobile phase can improve the retention of acidic analytes like DpTP on reversed-phase columns.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism that is well-suited for highly polar and water-soluble compounds, offering enhanced retention for DpTP.

Phenyl-Hexyl Columns: The use of columns with different stationary phase chemistries, such as phenyl-hexyl, can also provide the necessary retention and separation for organophosphate diesters.

Using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), methods have been developed that can measure the sum of Di-o-cresyl phosphate (DoCP) and Di-p-tolyl-phosphate (DpTP) with a detection limit of 0.13 µg/L and a quantification limit of 0.41 µg/L in urine.

Table 1: Comparison of Mass Spectrometry Methods for Dicresyl Phosphate Analysis in Urine

TechniqueExtraction MethodDerivatizationAnalyte(s)Limit of Detection (LOD)
GC-MS/MSSolid Phase Extraction (SPE)RequiredDoCP, DmCP, DpCP0.5 µg/L
UPLC-MS/MSNot specifiedNot RequiredSum of DoCP and DpCP0.13 µg/L
HPLC-MS/MSSolid Phase Extraction (SPE)Not RequiredDoCP0.05 µg/L

Sample Preparation and Matrix Effects in Analysis

The complexity of biological and environmental samples necessitates robust sample preparation procedures to extract Di-p-tolyl-phosphate, concentrate it, and remove interfering substances (matrix effects) prior to instrumental analysis.

Extraction and Clean-up Procedures for Biological Specimens

Urine is the primary matrix for biomonitoring of DpTP exposure. Because DpTP can be present in conjugated forms (e.g., glucuronides), an enzymatic hydrolysis step using β-glucuronidase is often performed to release the parent metabolite before extraction.

Common extraction techniques for DpTP from urine include:

Solid Phase Extraction (SPE): This is the most widely used technique. Mixed-mode anion exchange cartridges or hydrophilic-lipophilic balanced (HLB) polymeric sorbents are effective for isolating DpTP and other polar metabolites from the aqueous urine matrix. researchgate.netdiva-portal.org

Solvent Induced Phase Transition Extraction (SIPTE): This is another reported method for the pre-treatment of urine samples.

The use of isotopically labeled internal standards, such as Di-p-tolyl-phosphate-d14, is critical during sample preparation. acs.org These standards are added at the beginning of the procedure to accurately account for analyte losses during extraction and to correct for matrix-induced signal suppression or enhancement in the mass spectrometer. acs.org

Methodologies for Environmental Sample Preparation

The analysis of Di-p-tolyl-phosphate in environmental samples, such as surface water, groundwater, soil, and sediment, is essential for monitoring environmental contamination. nih.govoaepublish.com Given its moderate water solubility and potential to adsorb to particulate matter, preparation methods must be tailored to the specific matrix. nih.govwho.int

For aqueous samples (e.g., river water, glacial meltwater), Solid Phase Extraction (SPE) is the standard method for extraction and pre-concentration. nih.gov Hydrophilic-lipophilic balanced (HLB) cartridges are commonly used to trap DpTP and a range of other organophosphate esters from large volumes of water. acs.org The procedure involves:

Conditioning the SPE cartridge.

Loading the water sample, often spiked with surrogate standards. acs.org

Washing the cartridge to remove interferences.

Eluting the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether/methanol). acs.org

Concentrating the eluate before analysis. acs.org

For solid samples like soil and sediment, the parent compounds, tricresyl phosphates, show high adsorption to particulates. who.int Therefore, initial extraction is typically performed using techniques like pressurized liquid extraction (PLE) or ultrasonic extraction with an organic solvent, followed by a clean-up step, which may involve SPE, to remove co-extracted matrix components before analysis.

Table 2: Overview of Sample Preparation Techniques

MatrixKey Preparation Step(s)Primary TechniquePurpose
Biological (Urine)Enzymatic Hydrolysisβ-glucuronidase treatmentDeconjugate metabolites
Biological (Urine)Extraction / Clean-upSolid Phase Extraction (SPE)Isolate analyte from matrix
Environmental (Water)Extraction / Pre-concentrationSolid Phase Extraction (SPE)Concentrate analyte from large volume
Environmental (Soil/Sediment)Solvent ExtractionPressurized Liquid Extraction (PLE)Extract analyte from solid matrix

Spectroscopic and Other Detection Methods

While chromatography-mass spectrometry is the primary tool for quantification, other spectroscopic methods are valuable for structural characterization and confirmation of Di-p-tolyl-phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly useful technique for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, providing structural information and confirming the presence of the phosphate moiety. ¹H NMR analysis would also be used to confirm the structure, particularly the presence and substitution pattern of the tolyl groups. epo.orggoogle.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the Di-p-tolyl-phosphate molecule. Characteristic absorption bands for the P=O, P-O-C (aryl), and aromatic C-H bonds would be expected, helping to confirm the identity of the compound. researchgate.net

These spectroscopic techniques are generally used for the characterization of reference standards or in studies involving synthesis or degradation, rather than for routine quantification at trace environmental or biological levels.

Colorimetric and Electrochemical Detection Advancements

Recent advancements in analytical chemistry have introduced novel colorimetric and electrochemical methods for the detection of organophosphates, offering alternatives to traditional chromatographic techniques. Colorimetric sensors, for example, have been developed using gold nanoparticles (AuNPs). acs.org These sensors operate on the principle of aggregation-induced spectral changes; the presence of organophosphate pesticides can cause the citrate-capped nanoparticles to aggregate, resulting in a distinct color change that can be measured and quantified. acs.org This approach has been successfully used to create sensor arrays capable of detecting and discriminating between several types of organophosphates. acs.org

In the realm of electrochemical detection, significant progress has been made in developing highly sensitive and specific biosensors. nih.gov One innovative strategy employs a dual-microbe system. In this setup, one engineered microbe (like E. coli) degrades the target organophosphate compound. nih.gov A second microbe (S. oneidensis) then generates an electrical current in response to the degradation product. nih.gov This technology can detect organophosphate degradation products at submicromolar levels and offers high specificity, as the current generation is directly linked to the presence of the target analyte's byproducts. nih.gov Such methods are being explored for their potential in point-of-exposure detection due to their high sensitivity and the reduced need for complex instrumentation compared to mass spectrometry. nih.govacs.org

Development and Validation of Biomarkers for Exposure Assessment

Urinary Metabolite Analysis for Human Exposure Studies

The assessment of human exposure to non-persistent chemicals like Di-p-tolyl-phosphate predominantly relies on biomonitoring, specifically through the analysis of urinary metabolites. icm.edu.plnih.gov Since organophosphates are typically metabolized and excreted from the body rapidly, their metabolites in urine serve as valuable, non-invasive biomarkers of recent exposure. icm.edu.plnih.gov Measuring the parent compound in blood is often complex and hindered by the instability of the pesticide in that matrix. icm.edu.pl Therefore, quantifying urinary metabolites provides a practical snapshot of an individual's exposure within the preceding hours or days. icm.edu.pl

For organophosphate flame retardants structurally similar to Di-p-tolyl-phosphate, such as triphenyl phosphate (TPP) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP), specific metabolites like diphenyl phosphate (DPP) and bis(1,3-dichloropropyl) phosphate (BDCPP) are measured. nih.gov Studies on pregnant women have shown that these metabolites are detected in nearly all urine samples, indicating that exposure is widespread. nih.gov The analysis is typically performed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The concentration of these metabolites can be used to estimate the level of environmental exposure and are crucial for epidemiological studies seeking to correlate exposure with health outcomes. nih.gov

Temporal Reliability and Variability in Biomarker Measurements

A significant challenge in using urinary metabolites for exposure assessment is their temporal variability. icm.edu.plresearchgate.net Due to the short biological half-lives of organophosphates and fluctuating exposure patterns, metabolite concentrations in spot urine samples can vary significantly throughout a single day and from day to day. researchgate.net This high variability can lead to exposure misclassification in epidemiological studies if not properly addressed. researchgate.net

To quantify the reliability of a biomarker, researchers calculate the intraclass correlation coefficient (ICC), which assesses the reproducibility of measurements over time. An ICC value between 0.40 and 0.75 is generally considered to represent fair to good reliability. researchgate.net Studies on organophosphate flame retardant metabolites have demonstrated fair-to-good reproducibility for compounds like BDCPP and BCIPHIPP (ICC values of 0.396 - 0.599), while others like diphenyl phosphate (DPHP) showed more variability (ICC: 0.303). researchgate.net Research indicates that between-day variability is often less pronounced than within-day variability, suggesting that collecting multiple samples can reduce misclassification. researchgate.net Furthermore, reproducibility often improves when using first-morning void samples or 24-hour pooled urine samples, as these can provide a more stable and representative measure of average exposure compared to single spot samples. icm.edu.plresearchgate.net

Temporal Reliability of Selected Organophosphate Metabolites

Urinary MetaboliteIntraclass Correlation Coefficient (ICC)Reliability Classification
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)0.396 - 0.599Fair to Good
1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP)0.396 - 0.599Fair to Good
2-hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP)0.396 - 0.599Fair to Good
Diphenyl phosphate (DPHP)0.303Poor
2-ethylhexyl phenyl phosphate (EHPHP)0.234Poor

This table shows the intraclass correlation coefficients (ICCs) for several organophosphate metabolites, indicating the temporal reliability of using them as biomarkers in spot urine samples. researchgate.net

Computational Chemistry and in Silico Modeling in Di P Tolyl Phosphate Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure, molecular geometry, and reactivity of chemical compounds. DFT methods can predict various molecular properties, including:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap provides an indication of kinetic stability and reactivity. A smaller energy gap often correlates with higher reactivity. clearsynth.comacs.org

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and chemical potential can be derived from HOMO and LUMO energies. These descriptors offer insights into a molecule's propensity to undergo chemical reactions. clearsynth.com

Vibrational Spectra and Chemical Shifts: DFT can simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, aiding in the characterization and structural elucidation of compounds. nih.govresearchgate.netresearchgate.net

Thermodynamic Properties: Calculations can determine thermodynamic parameters like heats of formation, entropies, and heat capacities, which are important for understanding stability. mdpi.com

Molecular Dynamics and Docking Simulations for Biological Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful in silico tools for exploring the interactions of small molecules with biological macromolecules like proteins and enzymes.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like Di-p-tolyl-phosphate) when bound to a protein target, estimating the binding affinity. It provides a static image of the ligand-target complex. acs.orgresearchgate.netmdpi.comajchem-a.comacs.org For organophosphates, docking simulations are frequently used to study their binding to enzymes, particularly those involved in metabolism or neurotoxicity, such as acetylcholinesterase, although no specific studies on Di-p-tolyl-phosphate were found. acs.org

Molecular Dynamics Simulations: MD simulations extend docking by simulating the time-dependent behavior of molecular systems. They allow for the study of conformational changes, dynamic interactions, and the stability of ligand-protein complexes over time, overcoming the rigid sampling limitations of docking. acs.orgnih.govresearchgate.netchemsrc.comacs.orgfishersci.caeuropa.eurug.nlaip.orgresearchgate.net For example, MD simulations have been used to investigate the hydrolysis of organophosphate compounds by enzymes like phosphotriesterase (PTE), providing insights into the catalytic mechanisms and substrate binding. nih.gov While specific MD studies on Di-p-tolyl-phosphate are not available, these methods could be applied to understand its potential interactions with biological targets, given its structural similarity to other biologically active organophosphates.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models establish mathematical relationships between a chemical compound's molecular structure and its biological activity (QSAR) or physicochemical properties (QSPR). acs.orgmdpi.comresearchgate.net These models are invaluable for predicting the properties or activities of compounds for which experimental data are scarce, based on data from structurally similar compounds. acs.orgacs.org

Descriptors: QSAR/QSPR models utilize various molecular descriptors, which are numerical representations of a molecule's structural features. These can include electronic, steric, and topological descriptors. acs.orgmdpi.comresearchgate.net For instance, HOMO energy and HOMO-LUMO energy gap have been used as descriptors in QSAR models for organophosphate enzyme inhibition. acs.org

Predictive Power: By developing robust QSAR/QSPR models, it is possible to estimate properties like water solubility, partition coefficients (e.g., octanol-water partition coefficient, Kₒw), and vapor pressure, which are crucial for environmental and biological assessments. acs.org

Applications to Organophosphates: QSAR/QSPR models have been successfully applied to various organophosphate esters (OPEs) to predict their physicochemical properties and environmental fate endpoints. acs.orgresearchgate.net Although specific QSAR/QSPR models for Di-p-tolyl-phosphate were not found, its inclusion in datasets of organophosphate esters could enable the prediction of its unmeasured properties.

Predictive Modeling of Environmental Fate and Transformation

Predictive modeling plays a critical role in assessing the environmental fate and transformation of chemical compounds, including organophosphates. These models help in understanding how a substance will distribute across different environmental compartments (air, water, soil, sediment) and how it will degrade or transform over time.

Physicochemical Properties: Key parameters predicted for environmental fate modeling include water solubility (Sᵥ), vapor pressure (Vₚ), octanol-water partition coefficient (Kₒw), and octanol-air partition coefficient (Kₒa). acs.org These properties influence a compound's distribution and mobility in the environment. For example, a higher Kₒw indicates greater lipophilicity and a tendency to accumulate in fatty tissues or organic matter. acs.org

Transformation Pathways: Computational studies, often employing DFT, can investigate the mechanisms and kinetics of transformation reactions, such as those initiated by hydroxyl radicals in the atmosphere. researchgate.net This helps in identifying stable transformation products and understanding their potential environmental implications. While general methodologies are well-established for OPEs, specific predictive modeling data for the environmental fate and transformation of Di-p-tolyl-phosphate itself are not readily available in the provided search results.

Future Research Trajectories and Identified Knowledge Gaps

Refined Understanding of Environmental Transport and Degradation Pathways

A refined understanding of the environmental transport and degradation pathways of Di-p-tolyl-phosphate is crucial for accurate risk assessment. While its parent compounds, such as tricresyl phosphate (B84403) (TCP), are known to undergo hydrolysis to form dicresyl phosphates and cresol, and are generally considered not persistent in water, soil, or sediment based on modeled and limited experimental data, the specific fate of Di-p-tolyl-phosphate itself requires more detailed elucidation. nih.govifremer.fr

Current research indicates that experimental half-life values for many chemicals, including some organophosphate diesters, are rare, leading to data gaps in persistence, mobility, and toxicity (PMT) assessments. uni.lu Although Di-p-cresyl phosphate (DpCP), which is chemically equivalent to Di-p-tolyl-phosphate, has been identified as a degradation product of tri-p-cresyl phosphate (TpCP) and shown to be rapidly eliminated from fish, the detailed mechanisms and kinetics of its degradation in diverse environmental compartments (e.g., various soil types, aquatic ecosystems under different conditions, and atmospheric pathways) are not fully characterized. nih.gov Future studies should aim to:

Elucidate specific abiotic degradation processes: Investigate the role of photolysis, hydrolysis under varying pH conditions, and oxidation in the transformation of Di-p-tolyl-phosphate in water and air.

Characterize microbial degradation pathways: Identify the specific microbial communities and enzymatic processes involved in its biodegradation in soil, sediment, and wastewater treatment plants. Understanding the reasons for any recalcitrance to degradation is also a critical gap. googleapis.com

Map transformation products: Identify and quantify secondary transformation products that may arise from its degradation, as some metabolites of OPFRs can exhibit increased toxicity or persistence compared to their parent compounds. idrblab.net

Assess transport mechanisms: Conduct comprehensive studies on its partitioning behavior and transport across different environmental matrices, including its potential for long-range transport and accumulation in remote environments.

Comprehensive Elucidation of Long-Term Health Effects

The toxicological research on di-organophosphate esters (di-OPEs), a class that includes Di-p-tolyl-phosphate, is still in preliminary stages, despite emerging evidence suggesting their potential to cause developmental toxicity, teratogenicity, and endocrine-disrupting effects. Concerns are heightened by observations that the metabolic transformation of some OPFRs can increase their toxicity, raising questions about long-term exposure risks. A significant knowledge gap exists in the comprehensive understanding of the long-term health effects specifically attributable to Di-p-tolyl-phosphate.

Future research should prioritize:

Chronic toxicity studies: Conduct long-term exposure studies in relevant animal models to identify potential chronic toxicities, including neurotoxicity, reproductive and developmental effects, immunotoxicity, and carcinogenicity. Existing data for related compounds like tri-o-cresyl phosphate (TOCP) indicate a lack of clear no-observed-effect levels for delayed neuropathy and reproductive effects, underscoring the need for similar detailed investigations for Di-p-tolyl-phosphate. ifremer.fr

Epidemiological investigations: Implement human biomonitoring studies to assess exposure levels in various populations and correlate them with potential long-term health outcomes.

Mechanism of action studies: Delve deeper into the molecular mechanisms by which Di-p-tolyl-phosphate might exert its toxic effects, including interactions with specific receptors, enzymatic pathways, and cellular processes.

Vulnerable population assessment: Focus on potential differential susceptibility and long-term effects in vulnerable populations, such as children, pregnant women, and occupationally exposed individuals.

Novel Analytical Techniques for Trace-Level Detection

Accurate and sensitive analytical methods are fundamental for monitoring environmental levels and human exposure to Di-p-tolyl-phosphate. While gas chromatography with nitrogen-phosphorus sensitive detectors or flame photometric detectors have been used for related compounds like TCP with detection limits around 1 ng/litre in water, and methods exist for quantifying dicresyl phosphates as urinary biomarkers, there is a continuous need for more advanced and efficient techniques. ifremer.fr

Key research areas for novel analytical techniques include:

Multi-analyte methods: Develop and validate high-throughput, multi-analyte methods capable of simultaneously quantifying Di-p-tolyl-phosphate alongside other emerging contaminants and their metabolites in complex matrices (e.g., biological fluids, environmental samples like water, soil, dust, and air) using minimal sample volumes.

Enhanced sensitivity and selectivity: Improve detection limits to enable accurate quantification at environmentally relevant trace levels, which are often very low. This includes overcoming challenges related to contamination from analytical reagents. ifremer.fr

Non-invasive sampling: Explore and validate non-invasive sampling techniques for human biomonitoring, which would facilitate large-scale epidemiological studies.

Real-time monitoring: Develop portable and rapid analytical tools for on-site, real-time monitoring of Di-p-tolyl-phosphate in environmental settings.

Integration of Omics Technologies in Toxicological Investigations

The integration of omics technologies (e.g., transcriptomics, proteomics, metabolomics, lipidomics) holds significant promise for advancing toxicological investigations of Di-p-tolyl-phosphate. These New Approach Methodologies (NAMs) provide valuable insights into molecular-level changes and cellular effects of chemical exposure, offering a more comprehensive understanding of toxicity mechanisms without relying solely on traditional animal testing.

However, challenges remain in their widespread regulatory acceptance and application. Future research should focus on:

Standardization and validation: Develop standardized protocols for omics data generation, processing, and reporting to enhance transparency, reproducibility, and comparability across studies. This is a critical barrier to their routine application in regulatory decision-making.

Adverse Outcome Pathway (AOP) development: Utilize omics data to construct and validate Adverse Outcome Pathways (AOPs) specific to Di-p-tolyl-phosphate, linking molecular initiating events to adverse health outcomes.

Multi-omics integration: Implement multi-omics approaches that combine data from different omics platforms to provide a holistic view of the biological responses to Di-p-tolyl-phosphate exposure, identifying key biomarkers and perturbed pathways.

Computational toxicology: Integrate omics data with computational models (e.g., quantitative structure-activity relationships, physiologically based pharmacokinetic models) to predict toxicity, facilitate chemical read-across, and inform risk assessment.

Human-relevant models: Prioritize the use of human-derived in vitro models (e.g., organoids, induced pluripotent stem cell-derived cells) in omics studies to ensure greater physiological relevance for human health risk assessment.

Development of Remediation and Mitigation Strategies for Environmental Contamination

The development of effective remediation and mitigation strategies for environmental contamination by Di-p-tolyl-phosphate is a significant knowledge gap. As an emerging pollutant, research on effective removal and degradation methods for organophosphate flame retardants (OPFRs) in the environment is limited, and the reasons for their potential recalcitrance to degradation are not yet clear. googleapis.com

Future research should focus on:

Innovative treatment technologies: Investigate and develop novel and environmentally friendly technologies for the removal and degradation of Di-p-tolyl-phosphate from contaminated water, soil, and air. This could include advanced oxidation processes (AOPs), bioremediation techniques, and adsorption technologies.

Source reduction and prevention: Research and promote strategies for source reduction, including the development of safer alternatives to Di-p-tolyl-phosphate and its parent compounds in industrial and consumer products, to prevent its release into the environment. googleapis.com

Waste management improvements: Develop improved waste management practices for products containing Di-p-tolyl-phosphate to minimize its environmental leakage and subsequent contamination.

Ecological restoration: Explore and implement ecological restoration techniques in areas contaminated by Di-p-tolyl-phosphate, focusing on phytoremediation or other biological approaches that can effectively remove or immobilize the compound.

Q & A

Q. What are the key structural and physicochemical properties of di-p-tolyl phosphate relevant to experimental design?

Di-p-tolyl phosphate (CAS 78-31-9) has the molecular formula C₁₉H₁₇O₄P , with a molecular weight of 340.3 g/mol. Its SMILES notation is P(Oc1ccc(C)cc1)(Oc2ccccc2)(Oc3ccccc3)=O , and the InChIKey is OJUZRFGUKHQNJX-UHFFFAOYSA-N . The presence of two para-methylphenyl groups and a phosphate ester group confers moderate hydrophobicity, making it suitable for organic-phase reactions. Researchers should note its solubility in polar aprotic solvents (e.g., DMSO) and stability under inert atmospheres to prevent hydrolysis.

Q. How can this compound be synthesized and purified for laboratory use?

A common synthesis route involves the reaction of p-cresol with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine) to form the phosphate triester. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors. Confirm purity via ¹H/³¹P NMR and HPLC-MS (retention time ~12.5 min under reverse-phase conditions) .

Q. What analytical methods are recommended for quantifying di-p-tolyl phosphate in complex matrices?

  • LC-MS/MS : Use a C18 column with electrospray ionization (negative mode) and monitor the transition m/z 340 → 215 (phosphate ester cleavage).
  • Colorimetric assays : Hydrolyze the phosphate ester with alkaline phosphatase and quantify inorganic phosphate via the Malachite Green method .
  • ³¹P NMR : A singlet at δ ~ -2.5 ppm confirms intact phosphate ester bonds .

Advanced Research Questions

Q. How do conflicting toxicity profiles of this compound in literature impact risk assessment in biochemical studies?

Discrepancies arise from variations in model systems (e.g., in vitro vs. in vivo) and metabolite identification. For example, some studies report neurotoxicity via acetylcholinesterase inhibition, while others attribute effects to oxidative metabolites like p-cresol. Resolve contradictions by:

  • Conducting species-specific metabolism assays (e.g., liver microsomes).
  • Using isotopic labeling (e.g., ¹⁴C-labeled compound) to track metabolic pathways .
  • Cross-referencing with organophosphate class data (e.g., triphenyl phosphate) to identify shared mechanisms .

Q. What experimental strategies can address the instability of this compound in aqueous buffers?

Hydrolysis is pH-dependent, with rapid degradation above pH 7.0. Mitigation strategies include:

  • Using non-aqueous solvents (e.g., acetonitrile) for stock solutions.
  • Adding radical scavengers (e.g., BHT) to suppress oxidative side reactions.
  • Employing low-temperature storage (-20°C under argon) to extend shelf life .

Q. How can researchers investigate the role of di-p-tolyl phosphate in phosphorylation/dephosphorylation cascades?

  • Kinase/phosphatase assays : Use purified enzymes (e.g., alkaline phosphatase) and monitor phosphate transfer via ³²P-radiolabeling or fluorescence-based substrates (e.g., CDP-Star for chemiluminescent detection) .
  • Structural studies : Perform X-ray crystallography or molecular docking to identify binding motifs in phosphatase active sites .
  • Cellular models : Transfect HEK293 cells with phosphatase reporters (e.g., DEPOD database substrates) and measure activity via luciferase assays .

Q. What are the critical considerations for designing ecotoxicological studies on di-p-tolyl phosphate?

  • Environmental persistence : Measure half-life in soil/water systems under UV exposure (λ = 254 nm).
  • Bioaccumulation : Use biphasic partitioning assays (octanol-water) to estimate log Kₒw (predicted ~3.8).
  • Trophic transfer : Employ aquatic models (e.g., Daphnia magna) and quantify tissue concentrations via GC-MS after solid-phase extraction .

Methodological Guidance

Q. How to validate the specificity of antibodies or probes targeting di-p-tolyl phosphate metabolites?

  • Perform competitive ELISA with structural analogs (e.g., di-o-tolyl phosphate) to assess cross-reactivity.
  • Use knockout cell lines (e.g., CRISPR-edited CYP450 mutants) to confirm metabolite-dependent signals .

Q. What statistical approaches are suitable for dose-response studies involving di-p-tolyl phosphate?

  • Hill slope modeling : Fit data to Y = B₀ + (Bₘₐₓ × Xⁿ)/(Kⁿ + Xⁿ) to estimate EC₅₀ and cooperativity (n).
  • ANOVA with post-hoc Tukey tests : Compare treatment groups when assessing neurodevelopmental endpoints (e.g., neurite outgrowth assays) .

Data Reproducibility and Reporting

Q. Q. How to ensure reproducibility in phosphorylation assays with di-p-tolyl phosphate?

  • Standardize buffer composition (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂).
  • Include positive controls (e.g., ATP for kinase activity) and negative controls (heat-inactivated enzymes).
  • Report raw spectra (NMR, MS) and instrument parameters (e.g., collision energy in LC-MS/MS) in supplementary data .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.